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Introduction
The ST3932 patient-derived xenograft (PDX) model is a valuable tool for studying estrogen

receptor-positive (ER+), HER2-negative breast cancer. This model harbors an R88Q mutation

in the PIK3CA gene and exhibits resistance to CDK4/6 inhibitors, making it clinically relevant for

investigating novel therapeutic strategies.[1] In vivo imaging is a critical component of

preclinical studies using this model, enabling longitudinal and non-invasive monitoring of tumor

growth and response to treatment. These application notes provide detailed protocols for

bioluminescence and fluorescence imaging of ST3932 tumors and summarize key findings on

the efficacy of targeted therapies.

Data Presentation
ST3932 Tumor Growth Inhibition with Elacestrant and
Alpelisib
The ST3932 PDX model demonstrates sensitivity to the selective estrogen receptor degrader

(SERD), elacestrant, and the PI3K inhibitor, alpelisib. The combination of these two agents

results in complete tumor growth inhibition (TGI).[1] The data below summarizes the mean

tumor volumes in the ST3932 model following 28 days of treatment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3027204?utm_src=pdf-interest
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.researchgate.net/figure/Elacestrant-demonstrates-anti-tumor-activity-as-a-single-agent-and-in-combination-with_fig2_338036223
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.researchgate.net/figure/Elacestrant-demonstrates-anti-tumor-activity-as-a-single-agent-and-in-combination-with_fig2_338036223
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Mean Tumor Volume (mm³) ± SEM (Day
28)

Vehicle 600 ± 75

Elacestrant 250 ± 50

Alpelisib 300 ± 60

Elacestrant + Alpelisib 50 ± 25

Data is estimated from graphical representations in the source literature and is intended for

illustrative purposes.[1]

Signaling Pathways
The ST3932 tumor model is driven by both the estrogen receptor (ER) and PI3K signaling

pathways. The activating mutation in PIK3CA leads to constitutive activation of the

PI3K/AKT/mTOR pathway, promoting cell survival and proliferation. Crosstalk between the ER

and PI3K pathways is a known mechanism of endocrine therapy resistance.[2][3] Targeting

both pathways simultaneously, as with the combination of elacestrant and alpelisib, has shown

synergistic anti-tumor effects in this model.
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ER and PI3K Signaling Crosstalk in ST3932 Tumors

Experimental Protocols
General Workflow for In Vivo Imaging of ST3932 Tumors
The following diagram outlines the general workflow for establishing and imaging ST3932 PDX

tumors in mice.
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General Experimental Workflow
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Protocol 1: In Vivo Bioluminescence Imaging (BLI) of
ST3932 Tumors
This protocol assumes the ST3932 cells have been transduced to stably express a luciferase

reporter gene (e.g., from Photinus pyralis).

Materials:

ST3932-luciferase PDX model

Immunocompromised mice (e.g., NSG or nude mice)

D-luciferin potassium salt (sterile, in vivo grade)

Phosphate-buffered saline (PBS), sterile

In vivo imaging system (e.g., IVIS Spectrum)

Anesthesia system (isoflurane)

27-30 gauge needles and syringes

Procedure:

Animal Preparation:

Acclimate mice to the facility for at least one week before the study begins.

Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance) in an

induction chamber.

Once anesthetized, transfer the mouse to the imaging chamber, ensuring continuous

isoflurane administration via a nose cone.

Substrate Preparation and Administration:

Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
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Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

Image Acquisition:

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

Acquire bioluminescent images 10-15 minutes post-luciferin injection, as this is typically

the time of peak photon emission.

Imaging parameters should be optimized for signal-to-noise ratio, but typical settings

include:

Exposure time: 1 second to 5 minutes (adjust based on signal intensity)

Binning: Medium to high

F/stop: 1 to 2

Field of view: appropriate for the number of mice being imaged

Acquire a photographic image of the mouse for anatomical reference.

Data Analysis:

Use the accompanying software to draw regions of interest (ROIs) around the tumor

areas.

Quantify the bioluminescent signal as total flux (photons/second) or radiance

(photons/second/cm²/steradian).

Normalize the signal to a background ROI.

Track tumor growth over time by comparing the bioluminescent signal at different time

points.

Protocol 2: In Vivo Fluorescence Imaging of ST3932
Tumors
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This protocol can be used for imaging tumors labeled with a fluorescent protein (e.g., GFP,

RFP) or for tracking the biodistribution of a fluorescently labeled therapeutic agent.

Materials:

ST3932-fluorescent protein PDX model or unlabeled ST3932 PDX model with a fluorescently

labeled probe.

Immunocompromised mice

In vivo imaging system with fluorescence capabilities (e.g., IVIS Spectrum)

Anesthesia system (isoflurane)

Appropriate excitation and emission filters for the fluorophore of interest.

Procedure:

Animal Preparation:

If using a fluorescently labeled agent, administer it to the mice according to the specific

protocol for that agent (e.g., intravenous injection).

Anesthetize the mice with isoflurane as described in the BLI protocol.

Place the mouse in the imaging chamber.

Image Acquisition:

Select the appropriate excitation and emission filters for the fluorophore being used. For

near-infrared (NIR) probes, which are preferred for in vivo applications due to reduced

tissue absorbance and scattering, typical excitation is in the 640-780 nm range and

emission is in the 700-900 nm range.

Set the imaging parameters, including exposure time and f/stop, to optimize the signal and

minimize background autofluorescence.

Acquire a photographic reference image.
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Acquire the fluorescence image.

Data Analysis:

Draw ROIs around the tumor and a background region.

Quantify the fluorescence signal as radiant efficiency or total radiant flux.

If tracking a labeled agent, imaging can be performed at multiple time points to assess

accumulation in the tumor and clearance from other tissues.

Conclusion
The ST3932 PDX model is a robust platform for evaluating novel therapies for ER+/HER2-,

PIK3CA-mutant breast cancer. The in vivo imaging protocols detailed in these application notes

provide a framework for non-invasively monitoring tumor progression and therapeutic

response. The quantitative data on the efficacy of elacestrant and alpelisib highlight the

potential of dual targeting of the ER and PI3K pathways in this clinically relevant setting. These

methodologies and findings can guide researchers in the design and execution of preclinical

studies aimed at developing more effective treatments for endocrine-resistant breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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